molecular formula C18H34N4O2 B11005795 1,1'-Butane-1,4-diylbis(3-cyclohexylurea)

1,1'-Butane-1,4-diylbis(3-cyclohexylurea)

Cat. No.: B11005795
M. Wt: 338.5 g/mol
InChI Key: PCFWNVROQHJQNU-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTYL)UREA is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and urea functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTYL)UREA typically involves the reaction of cyclohexylamine with a suitable isocyanate or carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTYL)UREA may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTYL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}PHENYL)UREA: This compound has a similar structure but with a phenyl group instead of a butyl group.

    N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZENESULFONAMIDE): This compound includes a sulfonamide group, which imparts different chemical and biological properties.

Uniqueness

N-CYCLOHEXYL-N’-(4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTYL)UREA is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H34N4O2

Molecular Weight

338.5 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(cyclohexylcarbamoylamino)butyl]urea

InChI

InChI=1S/C18H34N4O2/c23-17(21-15-9-3-1-4-10-15)19-13-7-8-14-20-18(24)22-16-11-5-2-6-12-16/h15-16H,1-14H2,(H2,19,21,23)(H2,20,22,24)

InChI Key

PCFWNVROQHJQNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCCNC(=O)NC2CCCCC2

Origin of Product

United States

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